4,4,5,5,5-Pentafluoropentyl propyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoropentyl propyl carbonate is a specialized organofluorine compound with the molecular formula C9H13F5O3 and a molecular weight of 264.19 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4,4,5,5,5-Pentafluoropentyl propyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with propyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
4,4,5,5,5-Pentafluoropentyl propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 4,4,5,5,5-Pentafluoropentanol and propyl alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoropentyl propyl carbonate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl propyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, the compound may act as a substrate or inhibitor, modulating the activity of enzymes and affecting biochemical pathways. The exact mechanism of action varies based on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5,5-Pentafluoropentyl propyl carbonate can be compared with other fluorinated carbonates, such as:
- 4,4,5,5,5-Pentafluoropentyl methyl carbonate
- 4,4,5,5,5-Pentafluoropentyl ethyl carbonate
These compounds share similar chemical structures but differ in the length and nature of the alkyl group attached to the carbonate. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .
Eigenschaften
Molekularformel |
C9H13F5O3 |
---|---|
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
4,4,5,5,5-pentafluoropentyl propyl carbonate |
InChI |
InChI=1S/C9H13F5O3/c1-2-5-16-7(15)17-6-3-4-8(10,11)9(12,13)14/h2-6H2,1H3 |
InChI-Schlüssel |
YZVKBDNIZKGKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)OCCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.